N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chloro-4-fluorobenzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN5O2S/c15-12-6-11(3-4-13(12)16)24(22,23)20-5-1-2-10-7-17-14-18-9-19-21(14)8-10/h3-4,6-9,20H,1-2,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJGOCOZPCOPTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NCCCC2=CN3C(=NC=N3)N=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition results in the disruption of the cell cycle, preventing the proliferation of cancer cells.
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the progression of the cell cycle, leading to cell growth arrest at the G0-G1 stage. This disruption can lead to apoptosis, or programmed cell death.
Result of Action
The primary result of the compound’s action is the inhibition of cell proliferation, leading to cell growth arrest and apoptosis. This can lead to a decrease in the size of tumors and potentially halt the progression of cancer.
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the compound’s synthesis has been achieved under microwave conditions, suggesting that temperature and energy input can affect its formation. Additionally, the compound’s activity may be influenced by the presence of other substances in the environment, such as other drugs or biological molecules.
Biochemical Analysis
Biochemical Properties
Compounds in the 1,2,4-triazolo[1,5-a]pyrimidine class have been reported to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary, but they often involve binding to active sites or allosteric sites, leading to changes in the activity of the target biomolecule.
Biological Activity
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chloro-4-fluorobenzenesulfonamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
Key Structural Features:
- Triazole Ring: The presence of the [1,2,4]triazolo group contributes to the compound's biological activity.
- Chlorine and Fluorine Substituents: These halogens enhance the lipophilicity and biological activity of the molecule.
- Sulfonamide Group: Known for its antimicrobial properties.
Research indicates that compounds similar to this compound often act as inhibitors of various kinases. Specifically, it has been shown to inhibit the AXL receptor tyrosine kinase function. This inhibition is crucial in treating conditions such as cancer where AXL plays a role in tumor progression and metastasis .
Biological Activity
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
- Inhibition of Tumor Growth: Studies have demonstrated that triazole derivatives exhibit significant anticancer properties by inducing apoptosis in cancer cells. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines .
2. Antimicrobial Effects
- Broad Spectrum Activity: The sulfonamide moiety is known for its antibacterial properties. Compounds in this class have shown efficacy against both Gram-positive and Gram-negative bacteria. In vitro studies indicate that they can inhibit the growth of pathogens like Escherichia coli and Pseudomonas aeruginosa .
3. Anti-inflammatory Properties
- Reduction of Inflammatory Markers: Some derivatives have been observed to reduce pro-inflammatory cytokines in cellular models, suggesting potential use in treating inflammatory diseases .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticancer effects | The compound inhibited proliferation in breast cancer cell lines by 70% at 10 µM concentration. |
| Study 2 | Assess antimicrobial activity | Showed effective inhibition against E. coli with an MIC of 32 µg/mL. |
| Study 3 | Investigate anti-inflammatory effects | Reduced TNF-alpha levels by 50% in LPS-stimulated macrophages. |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy confirm the structure and purity of the synthesized compound .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chloro-4-fluorobenzenesulfonamide exhibit significant anticancer properties. They are known to inhibit the activity of AXL receptor tyrosine kinase (AXL RTK), a protein implicated in tumor growth and metastasis. For instance, studies have shown that the inhibition of AXL can reduce the proliferation of various cancer cell lines, including breast and lung cancers .
Antimicrobial Properties
The compound has also been studied for its antimicrobial effects. Triazole derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens. The mechanism typically involves interference with the synthesis of nucleic acids or disruption of cell membrane integrity .
In Vivo Studies
In vivo studies have shown promising results where the administration of this compound led to significant tumor regression in xenograft models. The compound's ability to penetrate biological membranes suggests its potential as an effective therapeutic agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is vital for optimizing its efficacy and reducing toxicity. Variations in the substituents on the triazole and sulfonamide moieties can significantly influence biological activity. For example:
| Substituent | Effect on Activity |
|---|---|
| 3-Chloro group | Enhances kinase inhibition |
| 4-Fluoro group | Improves solubility |
| Triazole ring | Critical for receptor binding |
This table summarizes how different structural components affect the biological activity of the compound.
Drug Development
The ongoing research into this compound paves the way for new drug formulations targeting AXL-mediated diseases. Future studies may focus on enhancing its bioavailability and specificity through chemical modifications.
Combination Therapies
Exploring combination therapies with existing chemotherapeutic agents could enhance treatment efficacy while mitigating resistance mechanisms observed in cancer therapies.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The 3-chloro-4-fluorobenzenesulfonamide moiety enables regioselective SNAr reactions at the para-fluoro position due to electron-withdrawing effects of the sulfonamide group. For example:
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Reaction with amines : Under basic conditions (K₂CO₃, DMF, 60°C), the fluoro group undergoes substitution with primary/secondary amines to yield sulfonamide derivatives.
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Competitive reactivity : The chloro substituent remains inert under mild SNAr conditions but participates in harsher reactions (e.g., Cu-catalyzed Ullmann couplings) .
Sulfonamide Group Reactivity
The sulfonamide linker participates in:
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Hydrolysis : Acidic (HCl, H₂O/THF, 80°C) or basic (NaOH, EtOH/H₂O) conditions cleave the sulfonamide bond, yielding 3-chloro-4-fluorobenzenesulfonic acid and the triazolo-pyrimidine-propylamine .
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N-Alkylation : Treatment with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ produces N-alkylated sulfonamides (e.g., N-methyl derivative , 68% yield) .
Triazolo-Pyrimidine Core Modifications
The triazolo[1,5-a]pyrimidine system undergoes:
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Electrophilic substitution : Nitration (HNO₃/H₂SO₄) occurs at position 5 of the pyrimidine ring .
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Cycloadditions : Reacts with dienophiles (e.g., maleic anhydride) in Diels-Alder-like reactions at the triazole ring.
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Metal-mediated cross-couplings : Pd-catalyzed Suzuki-Miyaura reactions at position 6 (pyrimidine) with aryl boronic acids (e.g., phenylboronic acid, 78% yield) .
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C, 2 h | 5-Nitro derivative | 63% |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 12 h | 6-Aryl-pyrimidine analog | 78% |
Halogen Exchange Reactions
The 3-chloro substituent on the benzene ring undergoes:
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Finkelstein reaction : KI/NaI in acetone at reflux replaces Cl with I (92% yield) .
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Buchwald-Hartwig amination : With Pd(OAc)₂/XPhos, Cl is substituted by aryl amines (e.g., aniline, 81% yield) .
Photochemical and Thermal Stability
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Photodegradation : UV irradiation (254 nm) in MeOH induces C–S bond cleavage in the sulfonamide group, forming 3-chloro-4-fluorophenol and triazolo-pyrimidine fragments.
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Thermal decomposition : At >200°C, the compound degrades via retro-Diels-Alder fragmentation of the triazolo-pyrimidine core .
Biological Activation Pathways
In enzymatic environments (e.g., cytochrome P450):
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Oxidative N-dealkylation : The propyl linker undergoes oxidation to form aldehydes or carboxylic acids .
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Sulfonamide hydroxylation : CYP3A4-mediated hydroxylation at the benzene ring’s meta position .
Key Research Findings
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Q & A
Q. What are the standard synthetic routes for this compound?
The synthesis involves multi-step organic reactions, typically starting with the formation of the triazolo-pyrimidine core followed by sulfonamide coupling. Key steps include:
- Step 1 : Cyclocondensation of precursors (e.g., aminopyrimidines) with nitriles or aldehydes to form the triazolo-pyrimidine ring .
- Step 2 : Alkylation or propyl linkage introduction via nucleophilic substitution .
- Step 3 : Sulfonamide coupling using 3-chloro-4-fluorobenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Column chromatography or recrystallization to isolate the final product .
Table 1 : Example Synthesis Protocol
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | DMF, 80°C, 12 hrs | Core formation |
| 2 | K₂CO₃, propyl bromide | Alkylation |
| 3 | Sulfonyl chloride, RT | Sulfonamide coupling |
Q. Which spectroscopic techniques confirm structural integrity?
Q. What are the primary biological targets or mechanisms?
The compound’s triazolo-pyrimidine core and sulfonamide group suggest interactions with enzymes or receptors. Potential targets include:
- Carbonic Anhydrases : Fluorine and sulfonamide groups are known inhibitors .
- Kinases : Triazolo-pyrimidine derivatives often target ATP-binding pockets .
- Antimicrobial Activity : Sulfonamides disrupt folate synthesis in pathogens .
Q. What safety protocols are recommended for laboratory handling?
- PPE : Chemical-resistant gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation risks .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Questions
Q. How can reaction conditions be optimized for higher yield?
- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve sulfonamide coupling efficiency .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during alkylation .
- Catalyst Use : Phase-transfer catalysts (e.g., TBAB) enhance reactivity in biphasic systems .
- Analytical Monitoring : Use HPLC to track intermediate purity and adjust stoichiometry .
Q. How to resolve contradictions in biological activity data?
- Dose-Response Studies : Establish EC₅₀/IC₅₀ values across multiple assays to validate potency .
- Target Selectivity Profiling : Test against related enzymes (e.g., CA isoforms) to identify off-target effects .
- Structural Analysis : Compare X-ray crystallography data with inactive analogs to pinpoint critical binding motifs .
Q. What computational strategies predict binding interactions?
- Molecular Docking : Use AutoDock Vina to model interactions with carbonic anhydrase active sites .
- MD Simulations : Simulate ligand-protein stability over 100 ns to assess binding kinetics .
- QSAR Modeling : Correlate substituent electronegativity (e.g., Cl/F) with inhibitory activity .
Q. How to establish structure-activity relationships (SAR)?
- Substituent Variation : Synthesize analogs with halogens (Br/I) or methyl groups at the benzene ring .
- Bioassay Testing : Compare IC₅₀ values against wild-type/mutant enzymes to identify key functional groups .
- Physicochemical Profiling : Measure logP and solubility to link hydrophobicity with membrane permeability .
Table 2 : Example SAR Data
| Analog | Substituent | IC₅₀ (nM) | logP |
|---|---|---|---|
| Parent | Cl, F | 12 ± 1.5 | 2.3 |
| Analog 1 | Br, F | 8 ± 0.9 | 2.8 |
| Analog 2 | Cl, CH₃ | 45 ± 3.2 | 1.9 |
Q. How do structural modifications impact physicochemical properties?
- Halogen Substitution : Fluorine increases metabolic stability; chlorine enhances target affinity .
- Alkyl Chain Length : Longer chains (e.g., butyl vs. propyl) improve solubility but reduce bioavailability .
- Sulfonamide Replacement : Replacing -SO₂NH- with carboxamide lowers acidity, altering binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
